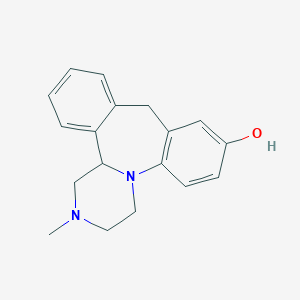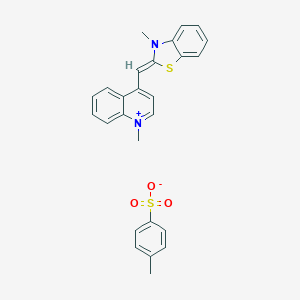
反式白藜芦醇-3-O-葡萄糖醛酸苷
描述
trans-Resveratrol 3-O-glucuronide: is a metabolite of trans-resveratrol, a polyphenol found in various plants, including grapes, berries, and peanuts. This compound belongs to the stilbenoid glycosides class and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
科学研究应用
trans-Resveratrol 3-O-glucuronide has diverse scientific research applications:
Chemistry: Used as a reference standard for the accurate determination of the metabolic profile of resveratrol.
Biology: Studied for its potential antiproliferative properties and radical scavenging activities.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anti-cancer properties.
Industry: Utilized in the development of health supplements and pharmaceuticals.
作用机制
Target of Action
Trans-Resveratrol-3-O-glucuronide is believed to engage the sirtuin pathway . It also acts as an agonist of the adenosine A3 receptor , particularly in high concentrations .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. It is known to inhibit enzymes involved in inflammatory mediator production . When acting as an agonist of the adenosine A3 receptor, it can trigger apoptosis in human colon cancer cells .
Biochemical Pathways
Trans-Resveratrol-3-O-glucuronide is involved in the sirtuin pathway , which is implicated in aging and metabolism regulation . It also affects the pathways related to inflammatory mediator production .
Pharmacokinetics
It is known that the median tmax of resveratrol-3-glucuronide is similar for all tested doses ranging from 1006 to 1505 h post-dose . The mean resveratrol-3-glucuronide AUC 0-t increased with an increase in resveratrol doses with mean values ranging from 4970 to 31000 h*ng/mL, while the mean Cmax ranged from 2390 to 16000 ng/mL .
Result of Action
Trans-Resveratrol-3-O-glucuronide exhibits diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It can lead to apoptosis in human colon cancer cells when it acts as an agonist of the adenosine A3 receptor .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide .
生化分析
Biochemical Properties
Trans-Resveratrol-3-O-glucuronide is thought to interact with various enzymes, proteins, and other biomolecules. The glucuronidation of resveratrol, leading to Trans-Resveratrol-3-O-glucuronide, is mainly catalyzed by UGT1A1 and UGT1A9 . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
Trans-Resveratrol-3-O-glucuronide has been reported to have diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It is believed to activate the sirtuin pathway, implicated in aging and metabolism regulation .
Molecular Mechanism
It may also exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability of Trans-Resveratrol-3-O-glucuronide in aqueous solution has been studied, revealing remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .
Dosage Effects in Animal Models
Resveratrol, from which Trans-Resveratrol-3-O-glucuronide is derived, has been shown to have various effects in animal models .
Metabolic Pathways
Trans-Resveratrol-3-O-glucuronide is involved in the glucuronidation metabolic pathway . This process involves the addition of a glucuronic acid group to resveratrol, catalyzed by enzymes such as UGT1A1 and UGT1A9 .
Transport and Distribution
Resveratrol, its parent compound, is known to interact with various transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Resveratrol 3-O-glucuronide typically involves the glucuronidation of resveratrol. One common method includes the selective monodeacylation of resveratrol triesters using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, followed by mild hydrolysis, yields the desired product .
Industrial Production Methods: Industrial production of trans-Resveratrol 3-O-glucuronide may involve large-scale enzymatic or chemical synthesis processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions: trans-Resveratrol 3-O-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and glucuronidation .
Common Reagents and Conditions:
Hydrolysis: Enzymatic or chemical hydrolysis using reagents like ammonium acetate.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Glucuronidation: Trichloroacetimidate procedure
Major Products Formed: The major products formed from these reactions include various glucuronide derivatives and deacetylated compounds .
相似化合物的比较
- trans-Resveratrol 4’-O-glucuronide
- trans-Resveratrol 3-O-glucoside (piceid)
- trans-Resveratrol 4’-O-glucoside
Comparison: trans-Resveratrol 3-O-glucuronide is unique due to its specific glucuronidation at the 3-O position, which may confer distinct biological activities compared to its isomers and other glucuronides. For instance, it exhibits different stability and isomerization properties in aqueous solutions .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSAYEBSTMCFKY-OTPOQTMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693973 | |
| Record name | trans-Resveratrol 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387372-17-0 | |
| Record name | Resveratrol 3-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=387372-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resveratrol-3-o-beta-D-glucuronide, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387372170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Resveratrol 3-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Resveratrol-3-O-β-D-Glucuronide, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNK7Z424CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is trans-Resveratrol-3-O-glucuronide formed in the body?
A: Trans-Resveratrol-3-O-glucuronide is a metabolite of trans-resveratrol, a natural polyphenol found in grapes and red wine. It is formed through glucuronidation, a process where a glucuronic acid molecule is attached to trans-resveratrol, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT2B1 isoforms. [] This process mainly occurs in the liver, but also in other tissues like the brain, olfactory mucosa, and cultured astrocytes. []
Q2: Does trans-Resveratrol-3-O-glucuronide have similar biological activity to trans-resveratrol?
A: While trans-resveratrol has demonstrated various beneficial effects, its low bioavailability limits its efficacy. Interestingly, research suggests that trans-Resveratrol-3-O-glucuronide, alongside other resveratrol metabolites, may contribute to some of the positive effects attributed to the parent compound. For instance, it has been shown to reduce triglyceride content in maturing pre-adipocytes and mature adipocytes. [] Additionally, it can modulate the expression and secretion of adipokines like leptin, adiponectin, visfatin, and apelin, potentially contributing to resveratrol's anti-obesity and insulin-sensitizing effects. []
Q3: What are the main differences in metabolism and distribution between acute and sustained trans-resveratrol administration?
A: Research shows distinct differences in the distribution of trans-resveratrol and its metabolites depending on the method of administration. After acute administration (single high dose), trans-Resveratrol-3-O-glucuronide and resveratrol-3-sulfate are the predominant metabolites found in various tissues like the heart, brain, and liver. [] Conversely, sustained administration (long-term low dose) leads to the presence of free trans-resveratrol and dihydroresveratrol derivatives. [] This difference highlights the importance of considering administration strategies when studying the effects of trans-resveratrol and its metabolites.
Q4: How is trans-Resveratrol-3-O-glucuronide detected and quantified in biological samples?
A: Several analytical techniques are employed to identify and measure trans-Resveratrol-3-O-glucuronide in biological samples. High-performance liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) offers high sensitivity and precision for quantifying resveratrol metabolites, including trans-Resveratrol-3-O-glucuronide, in human LDL after red wine consumption. [] Another method, ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF), allows for the identification and assessment of a wide range of resveratrol metabolites in various matrices, including plasma and tissues. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)
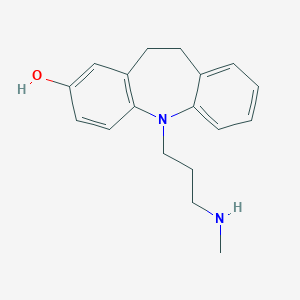

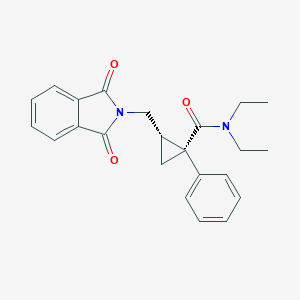
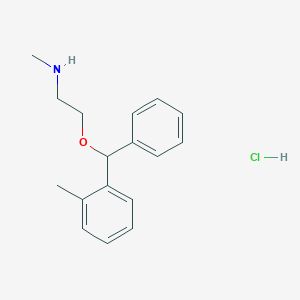

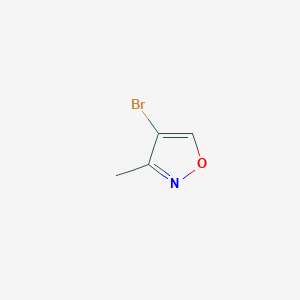
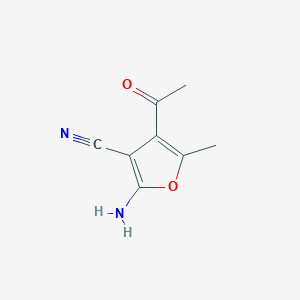
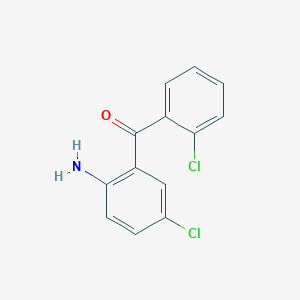
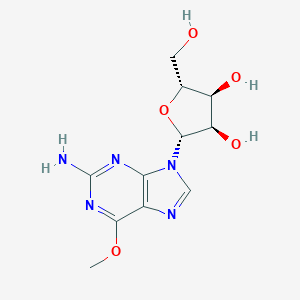
![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)
